N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of diazomethane with an alkene under photolytic or thermal conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a Friedel-Crafts alkylation reaction, where the cyclopropyl group reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Prop-2-enamide Group: The final step involves the reaction of the phenylcyclopropyl ethyl intermediate with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the prop-2-enamide group to a propylamine group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like amines or alcohols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Propylamine derivatives.
Substitution: Amide derivatives with different substituents.
Scientific Research Applications
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, while the prop-2-enamide group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- Entacapone
Uniqueness
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is unique due to its cyclopropyl group, which imparts significant ring strain and reactivity. This makes it distinct from other similar compounds that may have less strained ring systems or different functional groups.
Properties
IUPAC Name |
N-[2-(1-phenylcyclopropyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-11-10-14(8-9-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMXXOLUQNKVKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1(CC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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